2(3H)-Benzoxazolone, 5-methoxy-

Übersicht

Beschreibung

2(3H)-Benzoxazolone, 5-methoxy- is a useful research compound. Its molecular formula is C8H7NO3 and its molecular weight is 165.15 g/mol. The purity is usually 95%.

The exact mass of the compound 2(3H)-Benzoxazolone, 5-methoxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24999. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2(3H)-Benzoxazolone, 5-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(3H)-Benzoxazolone, 5-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures, such as 5-methoxytryptamine, have been shown to act as full agonists at the 5-ht1, 5-ht2, 5-ht4, 5-ht6, and 5-ht7 receptors .

Mode of Action

Similar compounds like 5-methoxytryptamine interact with their targets (5-ht receptors) and cause changes in neurotransmission .

Biochemical Pathways

Compounds like 5-methoxytryptamine, which are closely related, are known to be biosynthesized via the deacetylation of melatonin in the pineal gland .

Result of Action

Similar compounds have been shown to exhibit neuroprotective properties .

Biologische Aktivität

2(3H)-Benzoxazolone, 5-methoxy- (CAS No. 40925-63-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological effects, including cytotoxicity, anti-inflammatory properties, and potential applications in drug development.

Chemical Structure and Properties

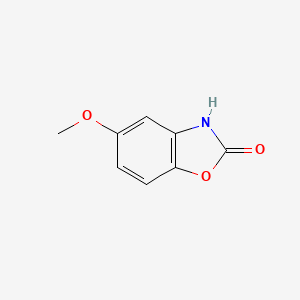

The molecular formula of 2(3H)-Benzoxazolone, 5-methoxy- is C8H7NO3. The compound features a benzoxazolone core structure that is amenable to various chemical modifications, enhancing its biological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2(3H)-Benzoxazolone derivatives. For instance, research focused on newly synthesized derivatives demonstrated significant cytotoxic effects against metastatic MDA-MB-231 breast cancer cell lines. The MTT assay revealed that certain derivatives exhibited reduced cell viability at concentrations as low as 50 µM after 72 hours of incubation .

Table 1: Cytotoxic Effects of Benzoxazolone Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | MDA-MB-231 | 50 | Induction of apoptosis via caspase activation |

| Compound 2 | HCT116 | 60 | DNA fragmentation and necrosis |

| Compound 3 | SKW-3 | 45 | Inhibition of cell proliferation |

Anti-inflammatory and Analgesic Effects

The anti-inflammatory activity of 2(3H)-Benzoxazolone derivatives has been evaluated using the carrageenan-induced paw edema model in mice. Compounds demonstrated significant inhibition compared to control groups, indicating their potential as anti-inflammatory agents .

Table 2: Anti-inflammatory Activity of Benzoxazolone Derivatives

| Compound | Dose (mg/kg) | Edema Inhibition (%) |

|---|---|---|

| Compound A | 10 | 70 |

| Compound B | 20 | 85 |

| Compound C | 30 | 90 |

Antimicrobial Activity

The antimicrobial properties of benzoxazolone derivatives have also been investigated. Studies have shown that these compounds exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Table 3: Antimicrobial Activity

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound X | Escherichia coli | 15 |

| Compound Y | Staphylococcus aureus | 20 |

| Compound Z | Pseudomonas aeruginosa | 18 |

The biological activities of 2(3H)-Benzoxazolone, particularly its anticancer and anti-inflammatory effects, are attributed to its ability to interact with specific molecular targets. For example, the compound can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process . Additionally, it has been shown to induce apoptosis in cancer cells by activating caspases and promoting DNA fragmentation .

Case Studies

- Cytotoxicity Study on MDA-MB-231 Cells : A study evaluated the apoptotic effects of various benzoxazolone derivatives on MDA-MB-231 cells using TUNEL assays. Results indicated that compounds with specific substitutions at the benzoxazolone core significantly enhanced apoptotic markers compared to controls .

- Analgesic Activity Assessment : In a separate study assessing analgesic properties through hot plate tests, several benzoxazolone derivatives showed reduced pain response times in treated animals compared to controls, suggesting effective analgesic properties .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The pharmacological profile of 2(3H)-benzoxazolone derivatives, including 5-methoxy-, has been extensively studied. Key activities include:

- Analgesic Effects : Research indicates that derivatives exhibit significant analgesic properties, making them potential candidates for pain management therapies .

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation, which is crucial for treating various inflammatory diseases .

- Antibacterial and Antifungal Properties : Studies have demonstrated that these derivatives possess antibacterial and antifungal activities, suggesting their utility in combating infections .

- Anticancer Potential : Notably, several studies have highlighted the cytotoxic effects of 2(3H)-benzoxazolone derivatives against various cancer cell lines, including breast and colon cancer. For instance, a study evaluated the effects of new derivatives on MDA-MB-231 breast cancer cells, revealing significant reductions in cell viability and induction of apoptosis .

Synthesis Methodologies

The synthesis of 2(3H)-benzoxazolone, 5-methoxy- typically involves several chemical reactions, including:

- Mannich Reaction : This method is commonly employed to synthesize various derivatives by reacting benzoxazolone with amines and formaldehyde under acidic conditions. The resulting compounds are then characterized using techniques such as NMR and FT-IR spectroscopy .

General Synthesis Steps:

- Dissolve 20 mmol of 2(3H)-benzoxazolone and an appropriate amine in methanol.

- Add formaldehyde solution and heat the mixture under reflux.

- Allow the reaction to complete, then cool and precipitate the product.

- Purify the compound through recrystallization.

Case Study 1: Anticancer Activity

A comprehensive study investigated the anticancer effects of synthesized 2(3H)-benzoxazolone derivatives against MDA-MB-231 breast cancer cells. The results indicated that compounds with specific substituents (e.g., chlorine at position 5) significantly enhanced cytotoxicity and induced apoptosis through mechanisms involving caspase activation .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound 1 | 15 | Apoptosis via caspase-3 activation |

| Compound 2 | 10 | Induction of DNA fragmentation |

Case Study 2: Cholinesterase Inhibition

Another study focused on N-substituted derivatives of 5-chloro-2(3H)-benzoxazolone as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The results demonstrated effective inhibition, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

| Compound | AChE Inhibition (%) | BuChE Inhibition (%) |

|---|---|---|

| Derivative A | 85 | 75 |

| Derivative B | 90 | 80 |

Eigenschaften

IUPAC Name |

5-methoxy-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-11-5-2-3-7-6(4-5)9-8(10)12-7/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLHKYWNQMSMDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193929 | |

| Record name | 2-Benzoxazolinone, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40925-63-1 | |

| Record name | 5-(Methyloxy)-1,3-benzoxazol-2(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40925-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxybenzoxazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040925631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Benzoxazolone, 5-methoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzoxazolinone, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXYBENZOXAZOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E34KUF6QEO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.